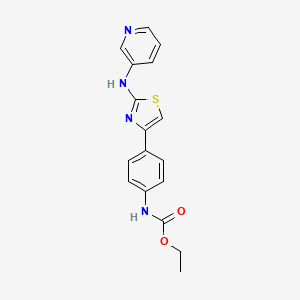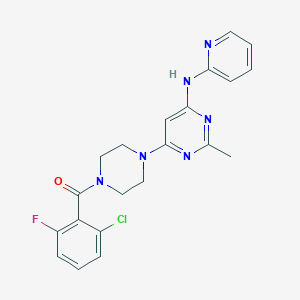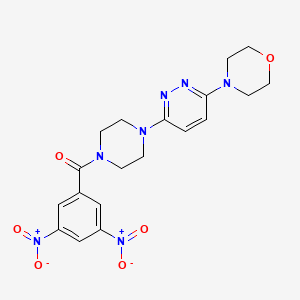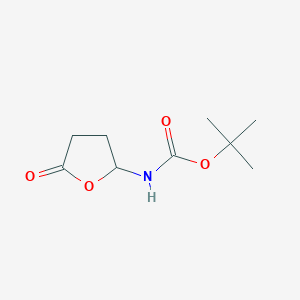
Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate is a compound that belongs to the class of organic compounds known as N-phenylureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . It is offered by Benchchem for CAS No. 1797558-01-0.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates . The solid is gathered and crystallized from ethanol, yielding a product that can be characterized by IR spectroscopy and NMR .Molecular Structure Analysis
Thiazoles, which include the thiazole ring present in this compound, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
Thiazoles, like the one present in this compound, have been found to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The reactivity of thiazoles is influenced by the substituents on the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antimicrobial Activity
Scientific Field:
Microbiology and pharmacology
Summary:
Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate exhibits potent antimicrobial properties. It has been investigated as a potential drug candidate against various bacterial and fungal pathogens.
Methods and Experimental Procedures:
Researchers typically perform in vitro assays to evaluate the compound’s antimicrobial activity. These include:
Results:
Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. Quantitative data on MIC values and zone diameters provide insights into its efficacy .
Anti-Inflammatory Activity
Scientific Field:
Pharmacology and immunology
Summary:
The compound displays anti-inflammatory effects by modulating immune responses and reducing inflammation.
Methods and Experimental Procedures:
Results:
Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate reduces inflammation in animal models and suppresses cytokine production. Its anti-inflammatory activity is comparable to standard drugs like ibuprofen .
Corrosion Inhibition
Scientific Field:
Materials science and corrosion engineering
Summary:
The compound acts as a corrosion inhibitor for mild steel in acidic environments.
Methods and Experimental Procedures:
Results:
Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate significantly inhibits mild steel corrosion, with an efficiency of up to 96.06% at a specific concentration .
Orientations Futures
Thiazoles have been the subject of much research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives to act as potent drug molecules with lesser side effects . The development of novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Propriétés
IUPAC Name |
ethyl N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-17(22)20-13-7-5-12(6-8-13)15-11-24-16(21-15)19-14-4-3-9-18-10-14/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTSWPYWLNAJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2624367.png)
![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)
![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide](/img/structure/B2624378.png)
![Ethyl 5-[3-(4-chlorophenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2624380.png)


![4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile](/img/structure/B2624384.png)